(2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone
Overview
Description
(2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone is a complex organic compound that features a piperidine ring, a quinoline moiety, and a pyridine ring
Scientific Research Applications
(2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural complexity.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized to introduce the pyridine ring. The piperidine ring is subsequently added through a series of substitution reactions. The final step often involves the formation of the methanone linkage under controlled conditions, such as using a strong base or acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
(2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone is unique due to its combination of a piperidine ring, a quinoline moiety, and a pyridine ring
Properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(8-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-15-7-4-11-19-20(23(27)26-16(2)8-5-9-17(26)3)13-21(25-22(15)19)18-10-6-12-24-14-18/h4,6-7,10-14,16-17H,5,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYQVBDDHNDVLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CN=CC=C4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.